6,8-Dimethylquinoline

Description

BenchChem offers high-quality 6,8-Dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

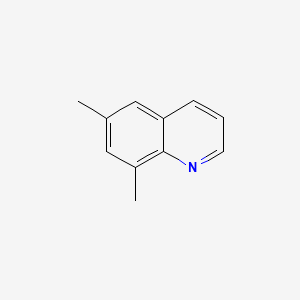

Structure

3D Structure

Propriétés

IUPAC Name |

6,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-6-9(2)11-10(7-8)4-3-5-12-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZSSWLXBLSQKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870975 | |

| Record name | 6,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2436-93-3 | |

| Record name | 6,8-Dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6,8-Dimethylquinoline for Researchers and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are fundamental heterocyclic scaffolds that form the structural core of a vast array of natural products, pharmaceuticals, and functional materials. The 6,8-dimethylquinoline moiety, in particular, serves as a crucial building block in medicinal chemistry, contributing to the development of novel therapeutic agents. Its substituted derivatives have shown a wide range of biological activities, making the efficient and versatile synthesis of this core structure a subject of significant interest for researchers and drug development professionals. This guide provides an in-depth exploration of the primary synthetic pathways to 6,8-dimethylquinoline, focusing on the underlying mechanisms, experimental considerations, and detailed protocols to empower scientists in their synthetic endeavors.

Classical Approaches to Quinoline Ring Formation: A Focus on 6,8-Dimethylquinoline

The construction of the quinoline ring system has been a central theme in heterocyclic chemistry for over a century. Several named reactions have become the cornerstones of quinoline synthesis, each with its own set of advantages and limitations. This section will delve into the most prominent methods for synthesizing 6,8-dimethylquinoline, namely the Skraup, Doebner-von Miller, and Combes syntheses, with a brief mention of the related Friedländer synthesis. The primary starting material for these syntheses is typically 2,4-dimethylaniline.

The Skraup Synthesis: A Classic and Forceful Annulation

The Skraup synthesis, first reported in 1880, is a powerful method for the direct synthesis of quinolines from an aromatic amine, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.[1] The reaction is notoriously exothermic and requires careful control.[2]

Mechanism and Rationale:

The reaction proceeds through several key steps:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3]

-

Michael Addition: The aromatic amine, in this case, 2,4-dimethylaniline, undergoes a conjugate (Michael) addition to the acrolein.[2]

-

Cyclization and Dehydration: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed cyclization via electrophilic aromatic substitution onto the electron-rich aniline ring. Subsequent dehydration yields a 1,2-dihydroquinoline intermediate.

-

Oxidation: The dihydroquinoline is then oxidized to the aromatic 6,8-dimethylquinoline. The oxidizing agent is often nitrobenzene, which is reduced to aniline in the process and can participate in the reaction.[1] Arsenic(V) oxide can also be used as a milder oxidizing agent.[3]

Glycerol [label="Glycerol"]; Acrolein [label="Acrolein"]; Aniline [label="2,4-Dimethylaniline"]; Michael_Adduct [label="Michael Adduct"]; Cyclized_Intermediate [label="Cyclized Intermediate"]; Dihydroquinoline [label="1,2-Dihydro-6,8-dimethylquinoline"]; Quinoline [label="6,8-Dimethylquinoline"];

Glycerol -> Acrolein [label=" H₂SO₄, -2H₂O"]; {rank=same; Acrolein; Aniline;} Aniline -> Michael_Adduct; Acrolein -> Michael_Adduct [label=" Michael Addition"]; Michael_Adduct -> Cyclized_Intermediate [label=" H⁺, Cyclization"]; Cyclized_Intermediate -> Dihydroquinoline [label=" -H₂O"]; Dihydroquinoline -> Quinoline [label=" [O]"]; }

Figure 1: Simplified workflow of the Skraup synthesis.

Experimental Protocol: Skraup Synthesis of 6,8-Dimethylquinoline

This protocol is adapted from the well-established procedure for the synthesis of quinoline.[4]

Materials:

-

2,4-Dimethylaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or Arsenic(V) oxide)

-

Ferrous sulfate (optional, as a moderator)

-

Sodium hydroxide solution (for workup)

-

Steam distillation apparatus

Procedure:

-

Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of 2,4-dimethylaniline, glycerol, and nitrobenzene. The addition should be done slowly and with cooling. If the reaction is known to be vigorous, ferrous sulfate can be added as a moderator.[1]

-

Heating: Gently heat the reaction mixture. The reaction is often exothermic and may become self-sustaining. Once the initial vigorous reaction subsides, continue heating under reflux for several hours to ensure complete reaction.

-

Workup: After cooling, carefully dilute the reaction mixture with water. Neutralize the acidic solution with a concentrated sodium hydroxide solution.

-

Isolation: The crude 6,8-dimethylquinoline is typically isolated by steam distillation. The distillate is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation or recrystallization.

The Doebner-von Miller Reaction: A Versatile Variation

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider variety of substituted quinolines.[5] Instead of generating acrolein in situ from glycerol, this method utilizes pre-formed α,β-unsaturated aldehydes or ketones.[6] For the synthesis of 6,8-dimethylquinoline, crotonaldehyde can be used in place of glycerol.

Mechanism and Rationale:

The mechanism is similar to the Skraup synthesis, involving a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation.[5] Isotopic labeling studies have suggested a more complex fragmentation-recombination mechanism may also be at play.[7]

Aniline [label="2,4-Dimethylaniline"]; Unsaturated_Carbonyl [label="α,β-Unsaturated\nAldehyde/Ketone"]; Michael_Adduct [label="Michael Adduct"]; Dihydroquinoline [label="Dihydroquinoline\nIntermediate"]; Quinoline [label="Substituted Quinoline"];

Aniline -> Michael_Adduct; Unsaturated_Carbonyl -> Michael_Adduct [label=" Michael Addition (Acid Catalyst)"]; Michael_Adduct -> Dihydroquinoline [label=" Cyclization & Dehydration"]; Dihydroquinoline -> Quinoline [label=" Oxidation"]; }

Figure 2: General workflow of the Doebner-von Miller reaction.

Experimental Protocol: Doebner-von Miller Synthesis of 6,8-Dimethylquinoline (General Procedure)

Materials:

-

2,4-Dimethylaniline

-

Crotonaldehyde

-

Hydrochloric acid or Sulfuric acid

-

An oxidizing agent (e.g., nitrobenzene or arsenic(V) oxide)

-

Solvent (e.g., water, ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2,4-dimethylaniline in an acidic solution (e.g., dilute HCl or H₂SO₄).

-

Addition of Carbonyl: Slowly add crotonaldehyde to the stirred aniline solution. An exothermic reaction may occur.

-

Oxidant Addition: Add the oxidizing agent to the reaction mixture.

-

Heating: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After cooling, the reaction mixture is worked up similarly to the Skraup synthesis, involving neutralization, extraction, and purification by distillation or recrystallization.

The Combes Synthesis: Condensation with β-Diketones

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an arylamine with a β-diketone.[8] For the synthesis of 2,4,6,8-tetramethylquinoline, 2,4-dimethylaniline would be reacted with acetylacetone (2,4-pentanedione).

Mechanism and Rationale:

-

Enamine Formation: The reaction begins with the condensation of the arylamine with one of the carbonyl groups of the β-diketone to form an enamine intermediate, with the elimination of water.[9]

-

Cyclization: Under strong acid catalysis (e.g., concentrated sulfuric acid), the enamine undergoes intramolecular electrophilic aromatic substitution to form a cyclized intermediate.[10]

-

Dehydration: The cyclized intermediate then dehydrates to form the aromatic quinoline ring.[10]

Aniline [label="2,4-Dimethylaniline"]; Diketone [label="Acetylacetone"]; Enamine [label="Enamine Intermediate"]; Cyclized_Intermediate [label="Cyclized Intermediate"]; Quinoline [label="2,4,6,8-Tetramethylquinoline"];

Aniline -> Enamine; Diketone -> Enamine [label=" Condensation (-H₂O)"]; Enamine -> Cyclized_Intermediate [label=" H⁺, Cyclization"]; Cyclized_Intermediate -> Quinoline [label=" -H₂O"]; }

Figure 3: Simplified workflow of the Combes synthesis.

Experimental Protocol: Combes Synthesis of 2,4,6,8-Tetramethylquinoline

This protocol is based on the general procedure for the Combes synthesis.[11]

Materials:

-

2,4-Dimethylaniline

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid

-

Ice

-

Ammonium hydroxide solution (for neutralization)

Procedure:

-

Reaction Setup: In a flask, cool concentrated sulfuric acid in an ice bath. Slowly and with stirring, add 2,4-dimethylaniline followed by the dropwise addition of acetylacetone.

-

Heating: After the addition is complete, carefully heat the reaction mixture. The temperature and reaction time will vary depending on the specific substrates but is typically in the range of 100-150 °C for a few hours.

-

Workup: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize the solution with a concentrated ammonium hydroxide solution.

-

Isolation and Purification: The precipitated product can be collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol).

The Friedländer Synthesis: An Alternative Condensation

The Friedländer synthesis is another important method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12] To synthesize a 6,8-dimethylquinoline derivative via this route, one would require a suitably substituted 2-aminoaryl ketone, such as 2-amino-4,6-dimethylacetophenone, which may not be readily available. The reaction can be catalyzed by either acid or base.[1]

Mechanism and Rationale:

Two primary mechanistic pathways are proposed:

-

Aldol Condensation First: The reaction can initiate with an aldol-type condensation between the two carbonyl compounds, followed by cyclization and dehydration.[1]

-

Schiff Base Formation First: Alternatively, the amino group of the 2-aminoaryl ketone can first form a Schiff base with the other carbonyl compound, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration.[12]

Comparison of Synthesis Pathways

| Synthesis Pathway | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Skraup | 2,4-Dimethylaniline, Glycerol | H₂SO₄, Oxidizing agent | Moderate to Good | One-pot, readily available starting materials | Highly exothermic, harsh conditions, potential for violent reaction |

| Doebner-von Miller | 2,4-Dimethylaniline, α,β-Unsaturated carbonyl | Acid catalyst, Oxidizing agent | Variable | Greater versatility in substitution patterns | Can produce complex mixtures, potential for polymerization of the carbonyl compound |

| Combes | 2,4-Dimethylaniline, β-Diketone | Strong acid (e.g., H₂SO₄) | Good to Excellent | Often high yielding, straightforward procedure | Limited to 2,4-disubstituted quinolines, requires a β-diketone |

| Friedländer | 2-Amino-4,6-dimethylaryl ketone, Carbonyl compound | Acid or Base catalyst | Variable | Milder conditions possible | Requires specific and often less accessible starting materials |

Conclusion

The synthesis of 6,8-dimethylquinoline can be achieved through several classical methods, each with its distinct advantages and challenges. The Skraup and Doebner-von Miller reactions offer direct routes from 2,4-dimethylaniline, with the latter providing more flexibility in introducing substituents. The Combes synthesis is a high-yielding alternative for producing 2,4-disubstituted 6,8-dimethylquinolines. The choice of the most appropriate synthetic pathway will depend on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. This guide provides the foundational knowledge and practical protocols to assist researchers in the strategic design and execution of their synthetic routes to this important heterocyclic scaffold.

References

-

Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087. [Link]

-

Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de France, 49, 89-92. [Link]

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-261. [Link]

-

Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. [Link]

- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817.

-

Vaughan, W. R. (1948). 2,4-Dimethylquinoline. Organic Syntheses, 28, 49. [Link]

- Bergstrom, F. W. (1944). The Combes Quinoline Synthesis. Chemical Reviews, 35(2), 77–277.

-

Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

-

Doebner–Miller reaction. (2023, September 26). In Wikipedia. [Link]

- Barluenga, J., Aznar, F., Liz, R., & Cabal, M. P. (1984). A new and efficient modification of the Doebner-von Miller reaction for the synthesis of quinolines. Synthesis, 1984(4), 313-315.

Sources

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. iipseries.org [iipseries.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. connectjournals.com [connectjournals.com]

- 10. organicreactions.org [organicreactions.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 6,8-Dimethylquinoline

Introduction

6,8-Dimethylquinoline, a substituted derivative of the quinoline heterocyclic aromatic compound, represents a molecule of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold itself is a privileged structure in drug discovery, forming the core of numerous antibacterial, antimalarial, and anticancer agents. The addition of methyl groups at the 6 and 8 positions of the quinoline ring system can profoundly influence the molecule's steric and electronic properties, thereby modulating its physicochemical characteristics and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of 6,8-Dimethylquinoline, offering both a compilation of available data and a detailed exploration of the experimental methodologies employed for their determination. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of quinoline derivatives.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and unambiguous identifiers.

-

Chemical Name: 6,8-Dimethylquinoline

-

CAS Number: 2436-93-3[1]

-

Molecular Formula: C₁₁H₁₁N[1]

-

Molecular Weight: 157.21 g/mol [1]

-

Canonical SMILES: CC1=CC(=C2C(=C1)C=CC=N2)C[1]

-

InChIKey: RLZSSWLXBLSQKI-UHFFFAOYSA-N[1]

The structure of 6,8-Dimethylquinoline consists of a quinoline core with methyl groups substituted at positions 6 and 8.

Caption: 2D structure of 6,8-Dimethylquinoline.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are crucial considerations in drug development.

Physical State and Appearance

Boiling Point

The boiling point is a key indicator of a substance's volatility. For 6,8-Dimethylquinoline, a calculated boiling point is available.

| Property | Value | Source |

| Boiling Point | 268.499 °C at 760 mmHg (Calculated) | [2] |

This value is comparable to that of other dimethylquinoline isomers, suggesting it is a relatively high-boiling point compound.

Melting Point

The melting point is a fundamental property for the characterization and purity assessment of a solid compound. As of the time of this writing, no experimental melting point for 6,8-Dimethylquinoline has been reported in the readily available literature.

Experimental Protocol for Melting Point Determination:

The melting point of a solid organic compound is typically determined using a melting point apparatus. The underlying principle is the observation of the temperature range over which the solid transitions to a liquid. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered 6,8-Dimethylquinoline is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting) are recorded. This range is reported as the melting point.

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a critical parameter, particularly in drug development, as it influences bioavailability. The solubility of a compound is typically assessed in a range of solvents, from non-polar organic solvents to polar protic solvents like water. While quantitative solubility data for 6,8-Dimethylquinoline is not available, its structure suggests it would be sparingly soluble in water and more soluble in organic solvents. The presence of the aromatic rings contributes to its hydrophobic character, while the nitrogen atom can participate in hydrogen bonding, providing some degree of polarity.[3]

Experimental Protocol for Solubility Determination (Shake-Flask Method):

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Step-by-Step Methodology:

-

Sample Preparation: An excess amount of solid 6,8-Dimethylquinoline is added to a known volume of the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of 6,8-Dimethylquinoline in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for Solubility Determination.

pKa

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid. For a basic compound like 6,8-Dimethylquinoline, the pKa of its conjugate acid is determined. This value is crucial for understanding the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding. A predicted pKa value for 6,8-Dimethylquinoline is 5.26.[4] For comparison, the experimental pKa of the parent quinoline is 4.90.[5]

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Step-by-Step Methodology:

-

Sample Preparation: A solution of 6,8-Dimethylquinoline of known concentration is prepared in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the 6,8-Dimethylquinoline has been protonated.

Sources

- 1. 6,8-Dimethylquinoline | C11H11N | CID 75528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 2436-93-3, 6,8-Dimethylquinoline: more information. [w.vw.chemblink.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 6,8-dimethylquinoline | 2436-93-3 [amp.chemicalbook.com]

- 5. mVOC 4.0 [bioinformatics.charite.de]

Spectroscopic Unveiling of 6,8-Dimethylquinoline: A Technical Guide for Researchers

In the landscape of pharmaceutical research and development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, quinoline derivatives hold a significant position due to their diverse pharmacological activities. This guide provides an in-depth technical analysis of the spectroscopic data for a key derivative, 6,8-Dimethylquinoline, tailored for researchers, scientists, and drug development professionals. Our exploration will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral information but also the underlying principles and experimental rationale that drive accurate interpretation.

The Structural Significance of 6,8-Dimethylquinoline

6,8-Dimethylquinoline, with the molecular formula C₁₁H₁₁N and a molecular weight of 157.21 g/mol , is a methylated derivative of the quinoline scaffold.[1] The positions of the methyl groups on the carbocyclic ring significantly influence the molecule's electronic distribution, steric hindrance, and, consequently, its biological and chemical properties. Accurate characterization of this substitution pattern is paramount for understanding its structure-activity relationships and for quality control in synthetic processes. Spectroscopic techniques provide the necessary toolkit for this unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of 6,8-Dimethylquinoline involves dissolving approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Sample Preparation: Ensure the sample is free of paramagnetic impurities which can lead to significant line broadening.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the aromatic protons.

-

¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm for quinolines), and a relaxation delay that allows for quantitative integration.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to determine the chemical shifts of all unique carbon atoms. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 6,8-Dimethylquinoline, the expected signals are in the aromatic and aliphatic regions.

Table 1: ¹H NMR Spectroscopic Data for 6,8-Dimethylquinoline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | H-2 | ||

| Data not available in search results | H-3 | ||

| Data not available in search results | H-4 | ||

| Data not available in search results | H-5 | ||

| Data not available in search results | H-7 | ||

| Data not available in search results | 6-CH₃ | ||

| Data not available in search results | 8-CH₃ |

Interpretation Causality:

-

Aromatic Protons (H-2, H-3, H-4, H-5, H-7): These protons resonate in the downfield region (typically δ 7.0-9.0 ppm). The electron-withdrawing effect of the nitrogen atom deshields the protons on the heterocyclic ring (H-2, H-3, H-4) causing them to appear at lower field compared to those on the carbocyclic ring (H-5, H-7). The precise chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would allow for the unambiguous assignment of each aromatic proton.

-

Methyl Protons (6-CH₃, 8-CH₃): The two methyl groups will appear as singlets in the upfield region (typically δ 2.0-3.0 ppm) due to the absence of adjacent protons to couple with. The slight difference in their chemical shifts would arise from their different positions on the benzene ring.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 6,8-Dimethylquinoline

| Chemical Shift (δ) ppm | Assignment |

| 149.3 | C-2 |

| 120.5 | C-3 |

| 135.2 | C-4 |

| 126.9 | C-4a |

| 129.8 | C-5 |

| 133.5 | C-6 |

| 126.3 | C-7 |

| 135.8 | C-8 |

| 146.5 | C-8a |

| 21.2 | 6-CH₃ |

| 17.8 | 8-CH₃ |

| Data sourced from P. A. Claret, A. G. Osborne Org. Magn. Resonance 8, 147(1976), as referenced in PubChem.[1] |

Interpretation Causality:

-

Quaternary Carbons (C-4a, C-6, C-8, C-8a): These carbons, which are not directly bonded to any protons, typically show weaker signals in a standard ¹³C NMR spectrum. Their chemical shifts are influenced by the electronic effects of the substituents and their position within the fused ring system.

-

Aromatic CH Carbons (C-2, C-3, C-4, C-5, C-7): The chemical shifts of these carbons are indicative of the electron density at each position. The carbons of the pyridine ring (C-2, C-3, C-4) are generally found at different chemical shifts compared to those of the benzene ring (C-5, C-7) due to the influence of the nitrogen atom.

-

Methyl Carbons (6-CH₃, 8-CH₃): These aliphatic carbons resonate at the highest field (lowest ppm values), consistent with sp³-hybridized carbon atoms.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups and providing a "fingerprint" of the molecule based on its vibrational modes.

Experimental Protocol: IR Data Acquisition

A common and straightforward method for obtaining the IR spectrum of a solid sample like 6,8-Dimethylquinoline is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Table 3: Characteristic IR Absorption Bands for 6,8-Dimethylquinoline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group/Structural Feature |

| ~3100-3000 | C-H stretching | Aromatic C-H |

| ~3000-2850 | C-H stretching | Methyl C-H |

| ~1600-1450 | C=C and C=N stretching | Aromatic ring skeletal vibrations |

| ~1450-1350 | C-H bending | Methyl C-H |

| ~900-675 | C-H out-of-plane bending | Aromatic C-H |

| (Expected ranges based on typical spectra of substituted quinolines) |

Interpretation Causality:

-

C-H Stretching Vibrations: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp²-hybridized (aromatic C-H). The bands just below 3000 cm⁻¹ are due to the C-H bonds of the sp³-hybridized methyl groups.

-

Aromatic Skeletal Vibrations: The series of sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the quinoline ring system. The specific pattern of these bands is often diagnostic of the substitution pattern.

-

C-H Bending Vibrations: The absorptions in the fingerprint region (below 1500 cm⁻¹) are due to various bending vibrations. The C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can be particularly informative about the substitution pattern on the aromatic rings.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the mass analysis of relatively volatile and thermally stable compounds like 6,8-Dimethylquinoline.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments.

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Table 4: Mass Spectrometry Data for 6,8-Dimethylquinoline

| m/z | Relative Intensity (%) | Proposed Fragment |

| 157 | High | [M]⁺• (Molecular Ion) |

| 156 | Moderate | [M-H]⁺ |

| 142 | Significant | [M-CH₃]⁺ |

| 115 | Moderate | [M-C₂H₂N]⁺• or [M-CH₃-HCN]⁺ |

| (Expected fragmentation pattern based on related dimethylquinoline isomers) |

Interpretation Causality:

The fragmentation of dimethylquinolines in EI-MS is influenced by the stability of the resulting ions.

Caption: Proposed EI-MS fragmentation of 6,8-Dimethylquinoline.

-

Molecular Ion (m/z 157): The presence of a strong molecular ion peak is expected due to the stability of the aromatic quinoline ring system.

-

[M-H]⁺ (m/z 156): Loss of a hydrogen radical, likely from one of the methyl groups, is a common fragmentation pathway for alkyl-substituted aromatic compounds, leading to the formation of a stable tropylium-like or rearranged ion.

-

[M-CH₃]⁺ (m/z 142): The loss of a methyl radical is another characteristic fragmentation, resulting in a stable quinolinyl cation.

-

Further Fragmentation (e.g., m/z 115): Subsequent fragmentation of the [M-CH₃]⁺ ion can occur, for instance, by the loss of hydrogen cyanide (HCN), a characteristic fragmentation of nitrogen-containing aromatic rings, to give a fragment at m/z 115.

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of 6,8-Dimethylquinoline. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed connectivity of atoms to the identification of functional groups and the confirmation of molecular weight. This guide has outlined the fundamental principles, experimental considerations, and detailed interpretation of the spectroscopic data, providing researchers with a solid framework for the confident structural elucidation of this and other related quinoline derivatives. The ability to expertly interpret this data is not merely an academic exercise but a critical skill in advancing the frontiers of drug discovery and materials science.

References

-

General information on NMR of quinoline derivatives was synthesized from this source. Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 16, 2026, from [Link]

-

General mass spectrometry data for organic compounds was referenced from this source. MassBank. (2008, October 21). Organic compounds. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 6,8-Dimethylquinoline. Retrieved January 16, 2026, from [Link]

-

General information on 13C NMR chemical shifts was referenced from this source. Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 16, 2026, from [Link]

-

General information on IR spectra of quinolines was synthesized from this source. NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved January 16, 2026, from [Link]

-

Information on related dimethylquinoline isomers was referenced from this source. PubChem. (n.d.). 4,6-Dimethylquinoline. Retrieved January 16, 2026, from [Link]

-

General information on 13C NMR of quinolones was synthesized from this source. ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of compounds 1-8. Retrieved January 16, 2026, from [Link]

-

Predicted mass spectrometry data for a related isomer was used for illustrative purposes. PubChemLite. (n.d.). 6,8-dimethylisoquinoline (C11H11N). Retrieved January 16, 2026, from [Link]

-

Spectroscopic data for a related isomer was used for illustrative purposes. PubChem. (n.d.). 2,6-Dimethylquinoline. Retrieved January 16, 2026, from [Link]

-

General information on a related isomer was used for illustrative purposes. NIST. (n.d.). 2,8-Dimethylquinoline. Retrieved January 16, 2026, from [Link]

-

General principles of 13C NMR were referenced from this source. Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 16, 2026, from [Link]

-

General information on the mass spectrometry of quinolines was synthesized from this source. ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). Retrieved January 16, 2026, from [Link]

-

General principles of NMR of quinoline derivatives were synthesized from this source. TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved January 16, 2026, from [Link]

-

General principles of NMR interpretation were synthesized from this source. Arkivoc. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 6,8-Dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The addition of methyl groups at the 6 and 8 positions can significantly influence the molecule's physicochemical properties, including its solubility and stability. A thorough understanding of these characteristics is paramount for researchers in drug discovery and development, as they directly impact a compound's formulation, bioavailability, shelf-life, and overall therapeutic potential.

This technical guide provides a comprehensive overview of the solubility and stability of 6,8-Dimethylquinoline. In the absence of extensive publicly available experimental data for this specific isomer, this guide synthesizes information from structurally related compounds, established scientific principles, and validated experimental protocols. It is designed to be a practical resource, offering not only theoretical insights but also detailed methodologies for the experimental determination of these critical parameters.

Physicochemical Properties of 6,8-Dimethylquinoline

A foundational understanding of the physicochemical properties of 6,8-Dimethylquinoline is essential for predicting its behavior in various experimental and physiological environments.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| IUPAC Name | 6,8-dimethylquinoline | [1] |

| CAS Number | 2436-93-3 | [2] |

| Calculated LogP | 3 | [1] |

| Boiling Point | 268.5 °C at 760 mmHg (Calculated) | [2] |

| Density | 1.053 g/cm³ (Calculated) | [2] |

Solubility Profile of 6,8-Dimethylquinoline

The solubility of a compound is a critical determinant of its utility in both in vitro and in vivo applications. The presence of the aromatic quinoline core and two methyl groups suggests that 6,8-Dimethylquinoline is a relatively hydrophobic molecule.

Qualitative and Predicted Solubility

Based on the general principles of "like dissolves like," 6,8-Dimethylquinoline is expected to exhibit limited solubility in aqueous media and greater solubility in organic solvents.[3] Studies on the parent compound, quinoline, show it is only slightly soluble in cold water but dissolves readily in most organic solvents.[4] The addition of two methyl groups is likely to further decrease its aqueous solubility.

While specific experimental data for 6,8-Dimethylquinoline is scarce, the following table provides an estimated solubility profile based on the behavior of structurally similar dimethylquinoline isomers and general solubility trends for quinoline derivatives.[3][5]

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The hydrophobic nature of the bicyclic aromatic system and methyl groups limits interaction with polar water molecules.[3] The pH will influence solubility due to the basic nitrogen atom.[6] |

| Ethanol | High | The ethyl group of ethanol can interact with the aromatic system via van der Waals forces, and the hydroxyl group can interact with the nitrogen atom. |

| Methanol | High | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate the molecule. |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[7] |

| Acetone | High | As a polar aprotic solvent, acetone is a good solvent for many organic compounds.[3] |

| Chloroform | High | A nonpolar organic solvent that is expected to readily dissolve the hydrophobic 6,8-Dimethylquinoline. |

Note: The above table is predictive. For accurate formulation and experimental design, it is imperative to determine the solubility of 6,8-Dimethylquinoline experimentally.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of 6,8-Dimethylquinoline in a given solvent at a specific temperature.

Materials:

-

6,8-Dimethylquinoline

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC with UV detector or a validated spectrophotometric method

Procedure:

-

Preparation: Add an excess amount of 6,8-Dimethylquinoline to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of 6,8-Dimethylquinoline.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Caption: Workflow for Shake-Flask Solubility Determination.

Chemical Stability of 6,8-Dimethylquinoline

The chemical stability of a drug candidate is a critical attribute that influences its shelf-life, formulation, and safety. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8]

Predicted Degradation Pathways

Based on the chemistry of the quinoline ring system, 6,8-Dimethylquinoline may be susceptible to degradation under the following conditions:

-

Hydrolytic Degradation: The quinoline ring is generally stable to hydrolysis. However, under extreme pH and temperature, degradation may occur. The basic nitrogen can be protonated under acidic conditions, which may alter the electron density and reactivity of the ring system.[9]

-

Oxidative Degradation: The quinoline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives. The methyl groups may also be oxidized to carboxylic acids under harsh conditions.

-

Photolytic Degradation: Exposure to UV or visible light can induce photochemical reactions. For quinoline derivatives, this can lead to the formation of hydroxylated species and other complex degradation products.[10]

-

Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to the fragmentation of the molecule.[11]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the compound to an extent of 5-20% to ensure that the analytical method is stability-indicating.[12]

Objective: To investigate the degradation of 6,8-Dimethylquinoline under various stress conditions and to identify the resulting degradation products.

Materials:

-

6,8-Dimethylquinoline

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol or acetonitrile

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/DAD or HPLC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 6,8-Dimethylquinoline in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60 °C) if no degradation is observed. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of 3% to 30% H₂O₂. Keep the mixture at room temperature and monitor over time.

-

Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80 °C). Sample at various time points. For solid-state thermal degradation, expose the neat compound to the same conditions.

-

Photolytic Degradation: Expose the stock solution (in a photochemically transparent container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14] A dark control should be run in parallel.

-

-

Sample Analysis: Analyze the stressed samples and controls using a stability-indicating HPLC method. Calculate the percentage of degradation and identify any major degradation products, ideally using HPLC-MS.

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1][15][16][17]

Protocol for HPLC Method Development

Objective: To develop a robust, stability-indicating HPLC method for the analysis of 6,8-Dimethylquinoline and its degradation products.

Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. An in-line mass spectrometer is highly recommended for peak identification.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (ACN) and/or Methanol (MeOH), HPLC grade

-

Buffers (e.g., phosphate, formate, or acetate)

-

Acids and bases for pH adjustment (e.g., phosphoric acid, triethylamine)

Procedure:

-

Analyte Characterization: Determine the UV spectrum of 6,8-Dimethylquinoline to select a suitable detection wavelength.

-

Initial Method Scouting:

-

Column Selection: A C18 column is a good starting point for a hydrophobic molecule like 6,8-Dimethylquinoline.

-

Mobile Phase Selection: Start with a simple mobile phase system, such as a gradient of water/acetonitrile or water/methanol with 0.1% formic acid.

-

Gradient Elution: Run a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to elute the parent compound and any potential degradation products.

-

-

Method Optimization:

-

Organic Modifier: Evaluate both acetonitrile and methanol to determine which provides better resolution.

-

pH of Aqueous Phase: Vary the pH of the aqueous mobile phase to optimize the peak shape and retention of the basic 6,8-Dimethylquinoline and any ionizable degradants.

-

Gradient Profile: Adjust the gradient slope and duration to achieve optimal separation of all peaks.

-

Column Temperature: Optimize the column temperature to improve peak shape and resolution.

-

-

Forced Degradation Sample Analysis: Inject the samples from the forced degradation studies to challenge the method's specificity. The method should be able to resolve the parent peak from all degradation product peaks.

-

Method Validation: Once an optimized method is developed, it must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[18]

Caption: Workflow for HPLC Method Development.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 6,8-Dimethylquinoline. While specific experimental data for this compound remains limited, the provided information on related quinoline derivatives, coupled with detailed experimental protocols, offers a robust starting point for any research or development program. The successful application of 6,8-Dimethylquinoline in a pharmaceutical context is contingent upon the rigorous experimental determination of its physicochemical properties. The methodologies outlined herein serve as a guide for obtaining the reliable and accurate data necessary for informed decision-making in drug discovery and development.

References

Sources

- 1. web.vscht.cz [web.vscht.cz]

- 2. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. cibtech.org [cibtech.org]

- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 10. 6,8-Dimethylquinoline | C11H11N | CID 75528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. longdom.org [longdom.org]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. ijpsjournal.com [ijpsjournal.com]

Introduction: The Quinoline Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Structural Elucidation of 6,8-Dimethylquinoline

This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and structural determination of 6,8-Dimethylquinoline. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to deliver actionable insights grounded in established scientific principles. We will explore the causality behind experimental choices, ensuring that each step is part of a self-validating workflow.

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure and ability to participate in various intermolecular interactions make it an ideal starting point for designing molecules with specific biological activities. 6,8-Dimethylquinoline, a substituted derivative, presents a unique electronic and steric profile that warrants investigation for potential applications in drug development. A definitive understanding of its three-dimensional structure is the foundational step in any structure-activity relationship (SAR) study and for rational drug design.

Synthesis of 6,8-Dimethylquinoline: A Reliable Approach

The most common and reliable method for synthesizing quinolines is the Skraup synthesis. This acid-catalyzed reaction involves the cyclization of an aniline with glycerol, typically in the presence of an oxidizing agent and sulfuric acid. For 6,8-Dimethylquinoline, the starting material would be 2,4-dimethylaniline.

Experimental Protocol: Skraup Synthesis of 6,8-Dimethylquinoline

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 10 g of 2,4-dimethylaniline, 24 mL of glycerol, and 8 g of anhydrous iron(II) sulfate.

-

Acid Addition: Slowly and carefully, with external ice-bath cooling, add 20 mL of concentrated sulfuric acid to the reaction mixture.

-

Heating: Heat the mixture to 140-150 °C for 3 hours. The reaction is exothermic and will become vigorous.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of water. Add 10% sodium hydroxide solution until the mixture is alkaline to litmus paper.

-

Extraction: Extract the product with three 50 mL portions of dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of 6,8-Dimethylquinoline.

Structural Confirmation: Spectroscopic Analysis

Prior to attempting crystallization, it is imperative to confirm the identity and purity of the synthesized 6,8-Dimethylquinoline using spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons in the region of 7.0-8.5 ppm.- Two distinct singlets for the two methyl groups (at C6 and C8) in the region of 2.3-2.7 ppm. |

| ¹³C NMR | - Resonances for the nine carbons of the quinoline core in the aromatic region (120-150 ppm).- Two distinct signals for the two methyl carbons in the aliphatic region (15-25 ppm). |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 6,8-Dimethylquinoline (C₁₁H₁₁N), which is 157.21 g/mol . |

Crystallization: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For a molecule like 6,8-Dimethylquinoline, several techniques can be employed.

Experimental Protocol: Vapor Diffusion for Crystallization

-

Solvent Selection: Dissolve a small amount of purified 6,8-Dimethylquinoline in a good solvent (e.g., dichloromethane, acetone) to create a concentrated solution.

-

Setup (Hanging Drop): Place a 2-5 µL drop of this solution on a siliconized glass coverslip. Invert the coverslip and seal it over a well of a crystallization plate containing a precipitant solution (a poor solvent for the compound, e.g., hexane, pentane).

-

Equilibration: Over time, the vapor of the more volatile solvent in the drop will diffuse into the reservoir, and the vapor of the less volatile precipitant will diffuse into the drop. This slowly increases the concentration of the solute in the drop, leading to supersaturation and, ideally, crystal formation.

-

Incubation: Keep the crystallization plate in a vibration-free environment at a constant temperature (e.g., 4 °C or 18 °C).

-

Monitoring: Monitor the drops periodically under a microscope for the formation of single crystals.

Logical Flow of Crystallization by Vapor Diffusion

Caption: The logical progression of crystallization via the hanging drop vapor diffusion method.

X-ray Crystallography: Unveiling the Three-Dimensional Structure

Once suitable single crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.

Experimental Workflow: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map.

-

Structure Refinement: The initial model of the structure is refined against the experimental data to improve its accuracy. This involves adjusting atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final crystal structure is validated to ensure its quality and correctness.

The X-ray Crystallography Pipeline

Introduction: The Significance of the Quinoline Scaffold

An In-depth Technical Guide to the Theoretical and Spectroscopic Analysis of 6,8-Dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of biologically active compounds, exhibiting properties ranging from anticancer and antimalarial to antimicrobial and anti-inflammatory.[2][3][4][5] The therapeutic efficacy of the quinoline nucleus is often modulated by the nature and position of substituents on the ring system, which can profoundly influence the molecule's electronic properties, steric profile, and ability to interact with biological targets.[5]

6,8-Dimethylquinoline, a specific isomer within this class, provides a valuable model for understanding the fundamental impact of alkyl substitution on the quinoline core. This guide offers a deep dive into the theoretical studies of 6,8-Dimethylquinoline, presenting a framework for its computational analysis, spectroscopic validation, and potential applications. By integrating first-principles calculations with experimental data, we aim to provide a comprehensive understanding of its molecular structure, reactivity, and spectroscopic signatures.

I. Molecular Structure and Synthesis

The foundational step in any theoretical study is the accurate determination of the molecule's three-dimensional structure. 6,8-Dimethylquinoline consists of the quinoline bicyclic system with methyl groups at positions 6 and 8.[6][7]

Caption: Molecular structure of 6,8-Dimethylquinoline.

Synthetic Pathways

While numerous methods exist for quinoline synthesis, the preparation of specific isomers like 6,8-Dimethylquinoline often relies on established named reactions adapted for the desired substitution pattern. A common approach involves the cyclization of appropriately substituted anilines. For instance, the Doebner-von Miller reaction or a Gould-Jacobs-based strategy can be employed, starting with 2,4-dimethylaniline.[8]

Illustrative Synthetic Protocol (Gould-Jacobs Approach):

-

Enamine Formation: React 2,4-dimethylaniline with diethyl (ethoxymethylene)malonate. This condensation reaction forms the key enamine intermediate, N-(2,4-dimethylphenyl)aminomethylenemalonate.[8]

-

Thermal Cyclization: Heat the enamine intermediate in a high-boiling point solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) to approximately 250 °C. This high temperature induces an intramolecular cyclization, eliminating ethanol to form the quinoline ring system.[8]

-

Hydrolysis: The resulting product, an ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate, is then subjected to alkaline hydrolysis (e.g., using aqueous NaOH) to convert the ester group into a carboxylic acid.[8]

-

Decarboxylation: The final step involves heating the 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid above its melting point to induce decarboxylation, yielding the target 6,8-Dimethylquinolin-4-ol, which can be further modified if needed.[8]

II. Theoretical Framework: A Computational Approach

Computational chemistry, particularly Density Functional Theory (DFT), provides unparalleled insight into the electronic structure and properties of molecules.[9][10] It serves as a predictive engine that, when validated by experimental data, allows for a deep mechanistic understanding of molecular behavior.

Caption: A typical workflow for the DFT-based theoretical study of a molecule.

Core Protocol: DFT Calculations

-

Geometry Optimization: The primary step is to find the most stable 3D arrangement of atoms. This is achieved by minimizing the molecule's energy.

-

Methodology: The B3LYP hybrid functional is a widely used and reliable choice for organic molecules, balancing accuracy and computational cost.[3][9][11]

-

Basis Set: A Pople-style basis set like 6-311+G(d,p) is recommended. This set provides a flexible description of electron distribution, including diffuse functions (+) for non-bonding electrons and polarization functions (d,p) to account for non-spherical electron density in bonded atoms.[11]

-

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory.

-

Electronic Property Calculation: From the optimized geometry, a wealth of electronic data can be extracted.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and the energy required for electronic excitation.[2][11]

-

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the total electrostatic potential on the molecule's surface. It reveals electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, providing a powerful guide to predicting sites for electrophilic and nucleophilic attack.[2]

-

Key Theoretical Data for 6,8-Dimethylquinoline

The following tables summarize predicted data based on standard DFT calculations (B3LYP/6-311+G(d,p) level).

Table 1: Calculated Electronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.2 eV | Electron-donating capability |

| LUMO Energy | ~ -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 5.4 eV | Chemical stability, electronic transition energy |

| Dipole Moment | ~ 1.8 D | Molecular polarity |

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | ~ 6.2 eV | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | ~ 0.8 eV | Energy released when gaining an electron |

| Electronegativity (χ) | (I+A)/2 | ~ 3.5 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (I-A)/2 | ~ 2.7 eV | Resistance to change in electron distribution |

III. Spectroscopic Validation: Bridging Theory and Experiment

A key tenet of trustworthy computational research is the validation of theoretical models against experimental reality. Spectroscopic analysis provides the empirical data needed to confirm the accuracy of the calculated structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetic nuclei (like ¹H and ¹³C). DFT calculations, using methods like Gauge-Independent Atomic Orbital (GIAO), can predict NMR chemical shifts with high accuracy.[2] A strong correlation between theoretical and experimental shifts validates the computed molecular geometry.[2]

Table 3: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Position | Predicted ¹H Shift | Experimental ¹H Shift | Predicted ¹³C Shift | Experimental ¹³C Shift[13] |

|---|---|---|---|---|

| C2 | ~ 8.8 | (Varies) | ~ 150.1 | 149.2 |

| C3 | ~ 7.3 | (Varies) | ~ 121.0 | 120.9 |

| C4 | ~ 8.0 | (Varies) | ~ 135.5 | 135.1 |

| C5 | ~ 7.6 | (Varies) | ~ 126.8 | 126.5 |

| C7 | ~ 7.4 | (Varies) | ~ 128.5 | 128.0 |

| C6-CH₃ | ~ 2.5 | (Varies) | ~ 21.0 | 20.7 |

| C8-CH₃ | ~ 2.7 | (Varies) | ~ 17.5 | 17.5 |

Note: Experimental ¹H NMR values can vary with solvent and concentration. The strong correlation in ¹³C shifts provides robust structural validation.

Vibrational (Infrared) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. The calculated vibrational frequencies from DFT can be directly mapped to an experimental FTIR spectrum, confirming the presence of specific functional groups and validating the overall molecular structure.[12][14] Typically, calculated harmonic frequencies are scaled by a factor (~0.96-0.98 for B3LYP) to account for anharmonicity and achieve better agreement with experiment.[12]

Key Predicted IR Bands for 6,8-Dimethylquinoline:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~2980-2850 cm⁻¹: Methyl (CH₃) symmetric and asymmetric stretching.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline ring.

-

~1450-1370 cm⁻¹: Methyl (CH₃) bending vibrations.

-

Below 900 cm⁻¹: C-H out-of-plane bending modes, which are highly characteristic of the substitution pattern.[15]

Electronic (UV-Visible) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. Time-Dependent DFT (TD-DFT) is the standard method for calculating these transition energies and predicting the wavelength of maximum absorption (λmax).[3][9][16] The accuracy of the TD-DFT prediction serves as an experimental validation of the calculated HOMO-LUMO gap. For 6,8-Dimethylquinoline, TD-DFT calculations predict major electronic transitions in the UV region, consistent with the π → π* transitions of the aromatic system.

IV. Potential Applications in Drug Development

The structural and electronic insights gained from theoretical studies are directly applicable to drug discovery and development. The quinoline scaffold is a known pharmacophore in oncology and infectious disease.[17][18][19]

Caption: Workflow illustrating the use of theoretical models in drug discovery.

-

Anticancer Activity: Many quinoline derivatives exert anticancer effects by inhibiting key signaling pathways or enzymes like Epidermal Growth Factor Receptor (EGFR) or DNA topoisomerase.[2][17][20] The optimized 3D structure and MEP map of 6,8-Dimethylquinoline are critical inputs for molecular docking simulations. These simulations can predict how the molecule might bind to the active site of a cancer-related protein, providing a rational basis for its potential efficacy and guiding the synthesis of more potent derivatives.[2] Studies on related 6,8-disubstituted quinolines have shown significant anticancer activities against various tumor cell lines.[20][21]

-

Antimicrobial Properties: The quinoline core is also present in many antibacterial agents.[1][19][22] Theoretical studies can help elucidate the mechanism of action, whether by disrupting cell wall synthesis, inhibiting DNA gyrase, or other pathways. The calculated electronic properties can be correlated with observed Minimum Inhibitory Concentrations (MICs) to build Quantitative Structure-Activity Relationship (QSAR) models, accelerating the discovery of novel antibiotics.

Conclusion

The theoretical study of 6,8-Dimethylquinoline, grounded in Density Functional Theory and validated by spectroscopic analysis, provides a powerful and predictive framework for understanding its fundamental chemical nature. This integrated approach yields reliable data on the molecule's geometry, stability, and electronic properties. For researchers in medicinal chemistry and materials science, this knowledge is not merely academic; it forms the rational foundation for designing novel compounds with tailored functions, from targeted anticancer agents to advanced electronic materials. By explaining the causality behind molecular properties, these theoretical methods accelerate the cycle of design, synthesis, and testing that is central to modern chemical research.

References

- Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances.

- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed.

- Synthesis, DFT studies on a series of tunable quinoline derivatives. ResearchGate.

- Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ProQuest.

- Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8 - Benchchem. BenchChem.

- Synthesis of 6,8-Dimethylquinolin-3-ol: A Detailed Protocol. BenchChem.

- Quinoline, 6,8-dimethyl-. NIST WebBook.

- 6,8-Dimethylquinoline. PubChem.

- Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing.

- Quinoline, 6,8-dimethyl-. NIST WebBook.

- SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.

- (PDF) Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. ResearchGate.

- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.

- The SAR study of 6,8-disubstituted quinoline derivatives as anti cancer agents. DergiPark.

- 6,8-DIMETHYL-2-PHENYLQUINOLINE-4-CARBOXYLIC ACID synthesis. ChemicalBook.

- Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS.

- Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed.

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central.

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.

- Infrared Spectra of Dimethylquinolines in the Gas Phase: Experiment and Theory. The Journal of Physical Chemistry A.

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Brazilian Chemical Society.

- Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate.

- Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA.

- Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ResearchGate.

- Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]